Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

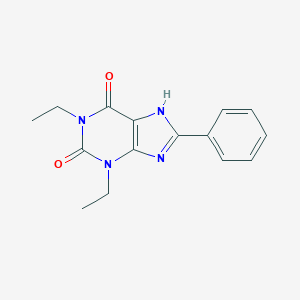

“Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate” is a biochemical compound used for proteomics research . It has a molecular weight of 376.31 g/mol.

Synthesis Analysis

The synthesis of “Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate” involves a two-step process starting from methyl 1,2,3,4-tetra-O-β-D-glucuronate. Initially, Ferrier’s photobromination is employed, followed by a radical reduction using tris (trimethylsilyl)silane .Molecular Structure Analysis

The crystal structure analysis of related compounds reveals insights into the molecular conformation of “Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate”. Although specific data on this compound is scarce, analyses of similar structures indicate a preference for certain conformations influenced by acetyl and other substituent groups, which are crucial for its reactivity and interaction in subsequent chemical reactions .Chemical Reactions Analysis

“Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate” is a good glycosyl donor for the L-iduronidation when bis (trifluoromethanesulfonic)imide is employed as the activator. The reaction afforded the α-isomer as the major product, the configuration of which is the same as that of the L-iduronic acid unit in heparin and heparan sulfate .Physical And Chemical Properties Analysis

“Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate” is a white crystalline solid . The bond lengths and bond angles of the pyranose rings are in good agreement within the limits of errors, except for the anomeric bond lengths .Applications De Recherche Scientifique

Preparation of L-Iduronic Acid

This compound is used in the facile preparation of L-Iduronic Acid . It is prepared from methyl 1,2,3,4-tetra-O-β-D-glucuronate in two steps: Ferrier’s photobromination and subsequent radical reduction with tris(trimethylsilyl)silane .

α-L-Iduronidation

“Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate” serves as a good glycosyl donor for the L-iduronidation . When bis (trifluoromethanesulfonic)imide is employed as the activator, the reaction affords the α-isomer as the major product .

Synthesis of Antiviral Agents

This compound exhibits immense versatility in the biomedical realm, including the synthesis of antiviral agents .

Drug Development for HIV/AIDS

“Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate” is significant in the development of drugs engineered to combat ailments such as HIV/AIDS .

α-Glucuronidation

Some terpenyl 2,3,4-tri-O-acetyl-α-D-glucuronide methyl esters were facilely synthesized from commercially available methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate and terpenoid alcohols in the presence of bis (trifluoromethanesulfonyl)imide (Tf 2 NH) in dichloromethane (DCM) in good yields .

Mécanisme D'action

Target of Action

Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate is a biochemical used in proteomics research

Mode of Action

The compound acts as a glycosyl donor for L-iduronidation . When bis (trifluoromethanesulfonic)imide is employed as the activator, the reaction affords the α-isomer as the major product . The configuration of this product is the same as that of the L-iduronic acid unit in heparin and heparan sulfate .

Propriétés

IUPAC Name |

methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12+,13+,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOQCELSZBSZGX-RLPMIEJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483620 |

Source

|

| Record name | Methyl 1,2,3,4-Tetra-O-acetyl-|A-L-iduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate | |

CAS RN |

108032-41-3 |

Source

|

| Record name | Methyl 1,2,3,4-Tetra-O-acetyl-|A-L-iduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide](/img/structure/B14024.png)

![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)